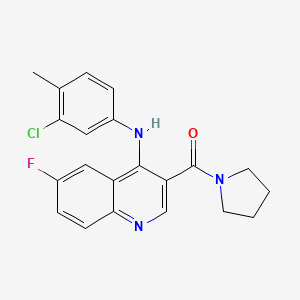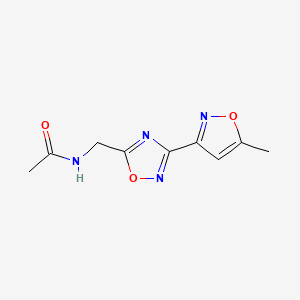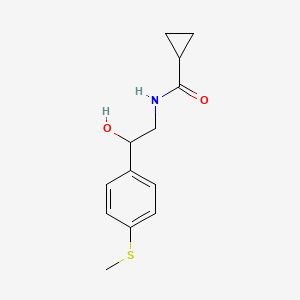
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as HBTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. HBTCA is an azide-alkyne cycloaddition (AAC) reagent that is used as a bioconjugation tool in chemical biology and biochemistry research.
科学的研究の応用
Cosmetic Formulations
While not directly related to “1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid”, it’s worth noting that alpha-hydroxy acids (AHAs), which have a similar structure (one hydroxyl group attached to the alpha position of the acid), are often used extensively in cosmetic formulations . They have been used as superficial peeling agents as well as to ameliorate the appearance of keratoses and acne in dermatology .
Dermatology
AHAs, including those with structures similar to “1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid”, have been used to treat various skin conditions . They can diminish corneocyte cohesion immediately above the granular layer by detaching and desquamating the stratum corneum . This makes them popular in dermatological practice for many years .
UV-induced Skin Damage Prevention
Some clinical studies have examined the effects of topically applied alpha-hydroxy acids on markers for UV-light-induced damage . These studies suggest that whether AHAs enhance or decrease photo damage of the skin depends on its concentration .
特性
IUPAC Name |
1-(2-hydroxybutyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-5(11)3-10-4-6(7(12)13)8-9-10/h4-5,11H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNAVVCKSPLBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)


![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)


![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)
![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)
![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)